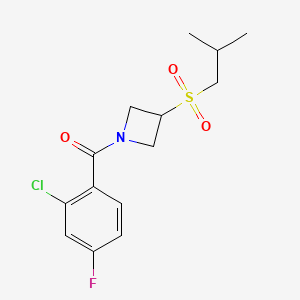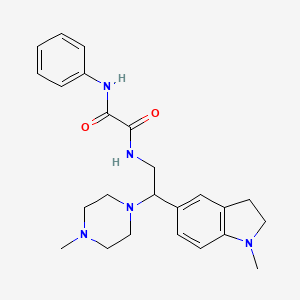
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a potent and selective inhibitor of ATR kinase activity. ATR is a critical component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. Inhibition of ATR leads to increased DNA damage and cell death, particularly in cancer cells that are already under significant DNA stress.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to enhance the antitumor activity of DNA-damaging agents. This compound has also been shown to induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. In addition, AZD6738 has been shown to enhance the efficacy of immunotherapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in lab experiments is its potent and selective inhibition of ATR kinase activity. This compound has been shown to enhance the antitumor activity of DNA-damaging agents and induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. However, the limitations of using AZD6738 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and schedule.
Orientations Futures
There are several future directions for scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. These include:
1. Clinical trials to determine the safety and efficacy of AZD6738 in combination with DNA-damaging agents and immunotherapy in various cancer types.
2. Further studies to determine the optimal dosing and schedule of AZD6738 in combination with other cancer therapies.
3. Development of biomarkers to identify patients who are most likely to benefit from ATR inhibition.
4. Investigation of the potential use of AZD6738 in combination with other targeted therapies, such as PARP inhibitors.
5. Exploration of the potential use of ATR inhibition in other disease areas, such as neurodegenerative diseases and viral infections.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal use of AZD6738 in combination with other cancer therapies and to explore its potential use in other disease areas.
Méthodes De Synthèse
The synthesis of (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been described in the scientific literature. The most common method involves the reaction of 2-chloro-4-fluoroacetophenone with isobutylsulfonyl azetidine in the presence of a base such as potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.
Applications De Recherche Scientifique
The primary focus of scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been on its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Preclinical studies have demonstrated that AZD6738 can enhance the antitumor activity of DNA-damaging agents in various cancer models, including lung, breast, and ovarian cancers.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-9(2)8-21(19,20)11-6-17(7-11)14(18)12-4-3-10(16)5-13(12)15/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQHQQDFYIUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)

![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)